molecular formula C21H22BrNO3 B11367516 5-bromo-3-[2-(cyclopentyloxy)-3-methoxybenzyl]-1,3-dihydro-2H-indol-2-one

5-bromo-3-[2-(cyclopentyloxy)-3-methoxybenzyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11367516
M. Wt: 416.3 g/mol
InChI Key: PFUPSMHPJRDROX-UHFFFAOYSA-N
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Description

5-BROMO-3-{[2-(CYCLOPENTYLOXY)-3-METHOXYPHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a bromine atom, a cyclopentyloxy group, and a methoxyphenyl group, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-3-{[2-(CYCLOPENTYLOXY)-3-METHOXYPHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-BROMO-3-{[2-(CYCLOPENTYLOXY)-3-METHOXYPHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted indole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-BROMO-3-{[2-(CYCLOPENTYLOXY)-3-METHOXYPHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H22BrNO3

Molecular Weight

416.3 g/mol

IUPAC Name

5-bromo-3-[(2-cyclopentyloxy-3-methoxyphenyl)methyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C21H22BrNO3/c1-25-19-8-4-5-13(20(19)26-15-6-2-3-7-15)11-17-16-12-14(22)9-10-18(16)23-21(17)24/h4-5,8-10,12,15,17H,2-3,6-7,11H2,1H3,(H,23,24)

InChI Key

PFUPSMHPJRDROX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC2CCCC2)CC3C4=C(C=CC(=C4)Br)NC3=O

Origin of Product

United States

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